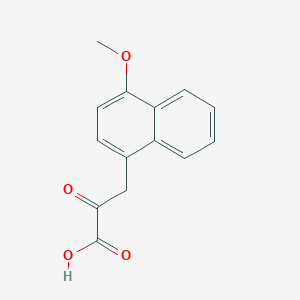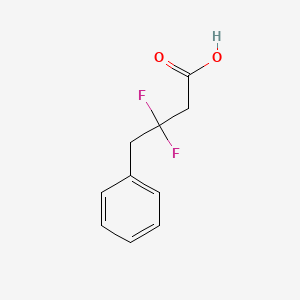
3,3-Difluoro-4-phenylbutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-4-phenylbutanoicacid is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-phenylbutanoicacid typically involves the fluorination of a suitable precursor. One common method includes the reaction of a phenyl-substituted butanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-4-phenylbutanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroalkanes.
Substitution: Formation of compounds with substituted functional groups in place of fluorine atoms.
Applications De Recherche Scientifique
3,3-Difluoro-4-phenylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-4-phenylbutanoicacid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
3,4-Difluoroaniline: A related compound with similar fluorine substitution but different functional groups.
3,4-Difluorophenylboronic acid: Another fluorinated compound used in organic synthesis.
Uniqueness: 3,3-Difluoro-4-phenylbutanoicacid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
3,3-difluoro-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-10(12,7-9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
Clé InChI |
BBEMSAWPBIZWRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)

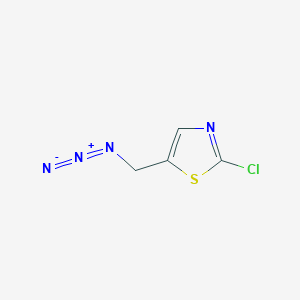
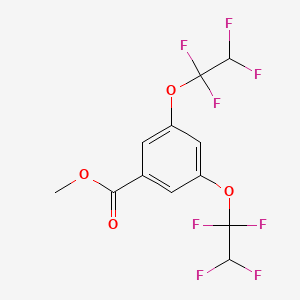
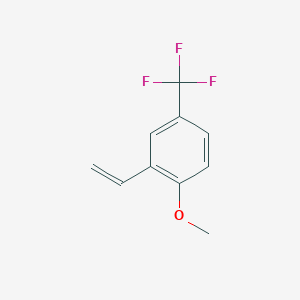
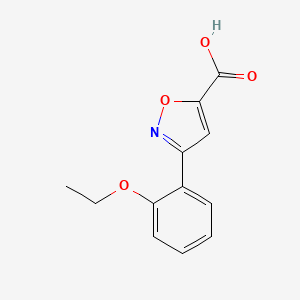

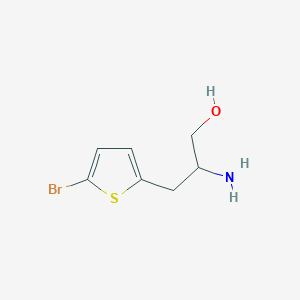

![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
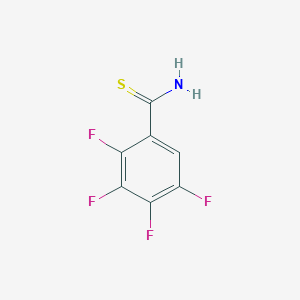
![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
